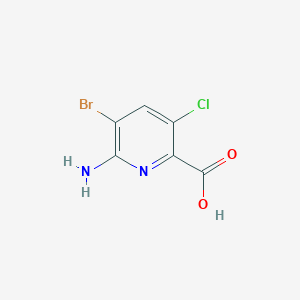

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid

Description

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a carboxylic acid group at position 2, an amino group at position 6, bromine at position 5, and chlorine at position 3. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

6-amino-5-bromo-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)4(6(11)12)10-5(2)9/h1H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXCAQRTYHVEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amination and carboxylation. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent amination can be carried out using ammonia or an amine source, and carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid has been investigated for its potential as a bioactive molecule in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including glioblastoma and breast cancer cells. In particular, certain derivatives showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Agricultural Chemistry

The compound has applications in developing agrochemicals due to its ability to inhibit specific enzymes involved in plant growth regulation. Its structural features allow it to act as a herbicide or fungicide.

Example: Herbicidal Activity

Patented formulations incorporating 6-amino derivatives have shown effectiveness in controlling weed populations by disrupting metabolic pathways essential for plant growth .

Material Science

In material science, this compound serves as a building block for synthesizing complex organic materials and polymers. Its reactivity can be harnessed in polymerization processes or as a precursor for functionalized materials.

Mécanisme D'action

The mechanism of action of 6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position and Halogen Effects

- 3-Amino-6-chloropyridine-2-carboxylic acid (Similarity: 0.86 ): Replaces bromine (Br) at position 5 with chlorine (Cl) at position 6. The smaller size of Cl reduces steric hindrance but may lower electrophilic reactivity compared to Br. Applications: Used as a ligand in metal-organic frameworks due to its enhanced solubility .

- 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Synthesized in ): Substitutes the amino group at position 6 with methylamino and introduces a methoxy group at position 2. Methoxy groups enhance metabolic stability but reduce hydrogen-bonding capacity, impacting target binding .

- 6-Amino-5-bromopyridine-3-sulfonic acid (Catalog entry ): Replaces the carboxylic acid group at position 2 with sulfonic acid. Sulfonic acid increases acidity (pKa ~1 vs. ~4.2 for carboxylic acid) and water solubility, favoring industrial-scale reactions .

Functional Group Variations

- 6-Amino-5-nitro-3-picoline (Catalog entry ): Nitro group at position 5 instead of bromine. Nitro groups are strongly electron-withdrawing, enhancing reactivity in nucleophilic aromatic substitution but requiring careful handling due to toxicity .

- 3-Amino-5-chloropicolinic acid (Similarity: 0.81 ): Chlorine at position 5 instead of bromine and lacks the carboxylic acid group. Reduced polarity limits its use in aqueous-phase reactions but improves membrane permeability in drug candidates .

Data Tables

Table 1: Key Properties of Selected Analogs

*Estimated based on structural analogs.

Table 2: Reactivity and Solubility Trends

Research Findings

- Synthetic Efficiency: The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid employs a regioselective bromination step, achieving 85% yield . This method could be adapted for the target compound by modifying protecting groups.

- Structural Similarity: Computational analyses rank 3-Amino-6-chloropyridine-2-carboxylic acid as the closest analog (86% similarity), highlighting bromine’s role in enhancing binding affinity in brominated analogs .

- Industrial Relevance: Sulfonic acid derivatives (e.g., 6-Amino-5-bromopyridine-3-sulfonic acid) are prioritized in large-scale production due to superior solubility, whereas carboxylic acid variants are niche intermediates .

Activité Biologique

6-Amino-5-bromo-3-chloropyridine-2-carboxylic acid (CAS No. 2010955-37-8) is a heterocyclic compound that has garnered attention in various fields of biological research, particularly in drug discovery and development. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with amino, bromo, and chloro groups, which contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 221.46 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.

- Halogen Bonding : The presence of bromo and chloro groups allows for halogen bonding, which can influence the conformation and stability of protein-ligand complexes.

- Enzyme Modulation : Preliminary studies suggest that this compound may modulate the activity of enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- A study on related compounds indicated that modifications in the pyridine structure could enhance cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

- The compound's structural features may allow it to interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

- Drug Discovery Applications : In a recent screening for inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase, compounds structurally related to this compound showed promising IC50 values, indicating potential for treating human African trypanosomiasis (HAT) .

- Pharmacokinetics : The pharmacokinetic profile suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeting therapies.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of 6-amino-5-bromo-3-chloropyridine-2-carboxylic acid be optimized to improve regioselectivity and yield?

- Methodological Approach :

- Stepwise Functionalization : Protect the amino group first (e.g., using acetyl or Boc protection) to prevent unwanted side reactions during bromination or chlorination .

- Metal Catalysis : Use palladium or copper catalysts for cross-coupling reactions to introduce bromo/chloro groups selectively. For example, Suzuki-Miyaura coupling with boronic acids could target specific ring positions.

- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize decomposition .

- Validation : Monitor intermediates via TLC or LC-MS to confirm regioselectivity.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Recommended Methods :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (≥95% threshold) .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO to identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Employ SHELX programs for single-crystal structure determination, particularly for resolving steric effects from bulky substituents .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved?

- Strategies :

- Molecular Dynamics Simulations : Compare energy-minimized structures (e.g., using Gaussian or ORCA) with experimental bond angles/distances from X-ray data .

- Solvent Effects : Adjust computational models to include solvent interactions (e.g., implicit solvation in COSMO-RS) to align with observed reaction outcomes .

- Validation : Reconcile discrepancies by repeating experiments under controlled conditions (e.g., inert atmosphere) to exclude external variables.

Q. What strategies enable selective functionalization of the pyridine ring when multiple substituents (Br, Cl, NH₂) are present?

- Approaches :

- Directed Ortho-Metalation : Use the amino group as a directing agent for lithiation, followed by electrophilic quenching to introduce additional groups .

- Protection-Deprotection : Temporarily block the carboxylic acid (e.g., esterification) to avoid interference during halogenation .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through rapid, uniform heating .

Q. How can conflicting crystallographic and spectroscopic data on tautomeric forms be analyzed?

- Resolution Workflow :

- Multi-Technique Integration : Combine XRD (for solid-state tautomers) with solution-state NMR to identify dynamic equilibria .

- Variable-Temperature NMR : Probe tautomeric shifts by analyzing spectral changes at 25°C vs. −40°C .

- Theoretical Calculations : Compare experimental data with DFT-predicted tautomer stability (e.g., Gibbs free energy differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.